molecular formula C26H34N2O5S B12885948 3-(3-(((1-Allylpyrrolidin-2-yl)methyl)carbamoyl)-4-methoxyphenyl)propyl 4-methylbenzenesulfonate CAS No. 713135-14-9

3-(3-(((1-Allylpyrrolidin-2-yl)methyl)carbamoyl)-4-methoxyphenyl)propyl 4-methylbenzenesulfonate

Katalognummer: B12885948
CAS-Nummer: 713135-14-9
Molekulargewicht: 486.6 g/mol
InChI-Schlüssel: DFOINLKUZHHYKU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(3-(((1-Allylpyrrolidin-2-yl)methyl)carbamoyl)-4-methoxyphenyl)propyl 4-methylbenzenesulfonate is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique molecular structure, which includes a pyrrolidine ring, a methoxyphenyl group, and a benzenesulfonate ester.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-(((1-Allylpyrrolidin-2-yl)methyl)carbamoyl)-4-methoxyphenyl)propyl 4-methylbenzenesulfonate typically involves multiple steps. The process begins with the preparation of the pyrrolidine derivative, followed by the introduction of the methoxyphenyl group and the benzenesulfonate ester. The reaction conditions often require the use of specific catalysts and solvents to ensure the desired product yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques to ensure high-quality product output.

Analyse Chemischer Reaktionen

Types of Reactions

3-(3-(((1-Allylpyrrolidin-2-yl)methyl)carbamoyl)-4-methoxyphenyl)propyl 4-methylbenzenesulfonate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation products.

    Reduction: Reduction reactions can modify the functional groups within the molecule.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield different oxidized derivatives, while substitution reactions can produce a variety of substituted compounds.

Wissenschaftliche Forschungsanwendungen

3-(3-(((1-Allylpyrrolidin-2-yl)methyl)carbamoyl)-4-methoxyphenyl)propyl 4-methylbenzenesulfonate has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 3-(3-(((1-Allylpyrrolidin-2-yl)methyl)carbamoyl)-4-methoxyphenyl)propyl 4-methylbenzenesulfonate involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • N-((1-Allylpyrrolidin-2-yl)methyl)-2,3-dimethoxy-5-sulfamoylbenzamide
  • (S)-3-(3-(((1-Allylpyrrolidin-2-yl)methyl)carbamoyl)-4,5-dimethoxyphenyl)propyl 4-methylbenzenesulfonate

Uniqueness

3-(3-(((1-Allylpyrrolidin-2-yl)methyl)carbamoyl)-4-methoxyphenyl)propyl 4-methylbenzenesulfonate is unique due to its specific combination of functional groups and molecular structure

Eigenschaften

CAS-Nummer

713135-14-9

Molekularformel

C26H34N2O5S

Molekulargewicht

486.6 g/mol

IUPAC-Name

3-[4-methoxy-3-[(1-prop-2-enylpyrrolidin-2-yl)methylcarbamoyl]phenyl]propyl 4-methylbenzenesulfonate

InChI

InChI=1S/C26H34N2O5S/c1-4-15-28-16-5-8-22(28)19-27-26(29)24-18-21(11-14-25(24)32-3)7-6-17-33-34(30,31)23-12-9-20(2)10-13-23/h4,9-14,18,22H,1,5-8,15-17,19H2,2-3H3,(H,27,29)

InChI-Schlüssel

DFOINLKUZHHYKU-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC=C(C=C1)S(=O)(=O)OCCCC2=CC(=C(C=C2)OC)C(=O)NCC3CCCN3CC=C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.